molecular formula C12H17NO3S2 B2833028 Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate CAS No. 2248337-83-7

Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate

Cat. No. B2833028
CAS RN: 2248337-83-7
M. Wt: 287.39
InChI Key: TUWLSDMDFUHCDA-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate, also known as TBOA, is a potent non-transportable blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate, the main excitatory neurotransmitter in the central nervous system. TBOA has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological processes.

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate” are not mentioned in the search results, there is a general interest in the therapeutic importance of synthetic thiophene . Thiophene and its substituted

properties

IUPAC Name

tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S2/c1-12(2,3)16-10(14)8-7-5-4-6-18(15)11(7)17-9(8)13/h4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWLSDMDFUHCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1CCCS2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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